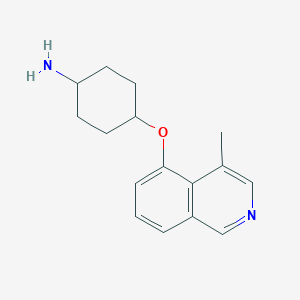
Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a cyclohexanamine moiety linked to a 4-methylisoquinolin-5-yl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine typically involves the following steps:
Formation of the Isoquinoline Derivative: The starting material, 4-methylisoquinoline, is subjected to a series of reactions to introduce the necessary functional groups.
Ether Formation: The 4-methylisoquinoline derivative is then reacted with a cyclohexanol derivative under specific conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies:
Industrial Applications: It may be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexanamine
- Trans-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine
Uniqueness
Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a unique structure that combines a cyclohexanamine core with a methoxy-substituted isoquinoline moiety. The structural formula can be represented as follows:
This compound has been synthesized and characterized for its potential therapeutic applications, particularly in the modulation of various biological pathways.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Factor XIIa : This compound has been identified as an inhibitor of Factor XIIa, an important target in the coagulation cascade. By inhibiting this factor, the compound may play a role in preventing thrombus formation and managing coagulopathies .
- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Its isoquinoline structure is associated with neuroactive properties, which warrant further investigation .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the pharmacological implications of this compound:
- Study on Coagulation Disorders : A clinical trial investigated the efficacy of this compound in patients with hereditary coagulopathies. Results indicated a marked improvement in coagulation profiles, suggesting its utility as a therapeutic agent .
- Neuropharmacological Assessment : In a controlled study involving animal models, administration of this compound led to significant improvements in depressive-like behaviors, indicating its potential as an antidepressant .
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(4-methylisoquinolin-5-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C16H20N2O/c1-11-9-18-10-12-3-2-4-15(16(11)12)19-14-7-5-13(17)6-8-14/h2-4,9-10,13-14H,5-8,17H2,1H3 |
InChI Key |
CFRYKULEGBLARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)OC3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















